Cas no 1706442-21-8 (2-(pyrrolidin-3-ylsulfanyl)-4,5-dihydro-1,3-thiazole)

2-(Pyrrolidin-3-ylsulfanyl)-4,5-dihydro-1,3-thiazole is a heterocyclic compound featuring a fused thiazole and pyrrolidine scaffold, offering versatile reactivity for synthetic applications. The presence of both sulfur and nitrogen atoms in its structure enhances its utility as a building block in medicinal chemistry and agrochemical research. Its unique molecular framework allows for selective functionalization, making it valuable in the design of biologically active compounds. The compound’s stability and compatibility with various reaction conditions further contribute to its appeal in organic synthesis. Researchers may find it particularly useful for developing novel pharmacophores or ligands due to its balanced lipophilicity and hydrogen-bonding potential.
2-(pyrrolidin-3-ylsulfanyl)-4,5-dihydro-1,3-thiazole structure
1706442-21-8 structure
商品名:2-(pyrrolidin-3-ylsulfanyl)-4,5-dihydro-1,3-thiazole
CAS番号:1706442-21-8
MF:C7H12N2S2
メガワット:188.313578605652
MDL:MFCD29034519
CID:5161700
PubChem ID:84661666

2-(pyrrolidin-3-ylsulfanyl)-4,5-dihydro-1,3-thiazole 化学的及び物理的性質

名前と識別子

    • Thiazole, 4,5-dihydro-2-(3-pyrrolidinylthio)-
    • 2-(pyrrolidin-3-ylsulfanyl)-4,5-dihydro-1,3-thiazole
    • MDL: MFCD29034519
    • インチ: 1S/C7H12N2S2/c1-2-8-5-6(1)11-7-9-3-4-10-7/h6,8H,1-5H2
    • InChIKey: ZOCYIHWHQHVNDN-UHFFFAOYSA-N
    • ほほえんだ: S1CCN=C1SC1CCNC1

2-(pyrrolidin-3-ylsulfanyl)-4,5-dihydro-1,3-thiazole 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-234363-0.5g
2-(pyrrolidin-3-ylsulfanyl)-4,5-dihydro-1,3-thiazole
1706442-21-8 95%
0.5g
$739.0 2024-06-19
Enamine
EN300-234363-5g
2-(pyrrolidin-3-ylsulfanyl)-4,5-dihydro-1,3-thiazole
1706442-21-8
5g
$2235.0 2023-09-15
Enamine
EN300-234363-0.1g
2-(pyrrolidin-3-ylsulfanyl)-4,5-dihydro-1,3-thiazole
1706442-21-8 95%
0.1g
$678.0 2024-06-19
Enamine
EN300-234363-10.0g
2-(pyrrolidin-3-ylsulfanyl)-4,5-dihydro-1,3-thiazole
1706442-21-8 95%
10.0g
$3315.0 2024-06-19
Enamine
EN300-234363-2.5g
2-(pyrrolidin-3-ylsulfanyl)-4,5-dihydro-1,3-thiazole
1706442-21-8 95%
2.5g
$1509.0 2024-06-19
Enamine
EN300-234363-1g
2-(pyrrolidin-3-ylsulfanyl)-4,5-dihydro-1,3-thiazole
1706442-21-8
1g
$770.0 2023-09-15
Enamine
EN300-234363-10g
2-(pyrrolidin-3-ylsulfanyl)-4,5-dihydro-1,3-thiazole
1706442-21-8
10g
$3315.0 2023-09-15
Enamine
EN300-234363-1.0g
2-(pyrrolidin-3-ylsulfanyl)-4,5-dihydro-1,3-thiazole
1706442-21-8 95%
1.0g
$770.0 2024-06-19
Enamine
EN300-234363-5.0g
2-(pyrrolidin-3-ylsulfanyl)-4,5-dihydro-1,3-thiazole
1706442-21-8 95%
5.0g
$2235.0 2024-06-19
Enamine
EN300-234363-0.05g
2-(pyrrolidin-3-ylsulfanyl)-4,5-dihydro-1,3-thiazole
1706442-21-8 95%
0.05g
$647.0 2024-06-19

2-(pyrrolidin-3-ylsulfanyl)-4,5-dihydro-1,3-thiazole 関連文献

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2-(pyrrolidin-3-ylsulfanyl)-4,5-dihydro-1,3-thiazoleに関する追加情報

Comprehensive Overview of 2-(pyrrolidin-3-ylsulfanyl)-4,5-dihydro-1,3-thiazole (CAS No. 1706442-21-8)

The compound 2-(pyrrolidin-3-ylsulfanyl)-4,5-dihydro-1,3-thiazole (CAS No. 1706442-21-8) is a heterocyclic organic molecule that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural features. This compound combines a pyrrolidine ring with a dihydrothiazole moiety, creating a versatile scaffold for drug discovery. Researchers are particularly interested in its potential applications as a bioactive intermediate or building block for more complex molecules. The presence of both sulfur and nitrogen atoms in its structure enhances its ability to participate in diverse chemical reactions, making it valuable for medicinal chemistry and material science.

In recent years, the demand for sulfur-containing heterocycles like 2-(pyrrolidin-3-ylsulfanyl)-4,5-dihydro-1,3-thiazole has surged, driven by their role in developing kinase inhibitors and antimicrobial agents. The compound's pyrrolidine-thiazole hybrid structure is particularly appealing for designing central nervous system (CNS) therapeutics, as these motifs are frequently found in drugs targeting neurological disorders. Additionally, its sulfanyl linker offers flexibility for further derivatization, enabling the creation of libraries for high-throughput screening.

The synthesis of CAS No. 1706442-21-8 typically involves multi-step organic reactions, including cyclization and thioether formation. Modern green chemistry approaches are being explored to optimize its production, reducing waste and improving yields. Environmental sustainability is a growing concern among researchers, and innovations in catalytic methods for such compounds align with global trends toward eco-friendly synthesis.

From a commercial perspective, 2-(pyrrolidin-3-ylsulfanyl)-4,5-dihydro-1,3-thiazole is often listed by suppliers specializing in fine chemicals and custom synthesis. Its pricing and availability fluctuate based on demand from the pharmaceutical and biotechnology sectors. Companies focusing on fragment-based drug design frequently seek this compound to explore its pharmacophore properties.

Safety and handling of CAS No. 1706442-21-8 require standard laboratory precautions, including proper ventilation and personal protective equipment (PPE). While not classified as hazardous under most regulatory frameworks, its material safety data sheet (MSDS) should always be consulted before use. Researchers are advised to store it in a cool, dry place away from incompatible substances.

Looking ahead, the potential of 2-(pyrrolidin-3-ylsulfanyl)-4,5-dihydro-1,3-thiazole in drug discovery pipelines remains promising. Its structural versatility positions it as a candidate for addressing unmet medical needs, such as neurodegenerative diseases and infectious diseases. As computational tools like AI-driven molecular modeling advance, the efficiency of screening such compounds for biological activity will likely improve, further accelerating research.

In summary, CAS No. 1706442-21-8 represents a compelling case study in the intersection of organic chemistry and applied sciences. Its dual functionality as a synthetic intermediate and potential therapeutic agent underscores its relevance in contemporary scientific discourse. For those interested in structure-activity relationships (SAR) or small-molecule drug development, this compound offers abundant opportunities for innovation.

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